molecular formula C14H18N4O3 B5269138 N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea

N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea

Cat. No.: B5269138
M. Wt: 290.32 g/mol
InChI Key: GPEGBJQGBBMSPP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a 2,5-dimethoxyphenyl group and an imidazolyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea typically involves the reaction of 2,5-dimethoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    N-(2,5-dimethoxyphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]thiourea: Similar structure but with a thiourea moiety.

    N-(2,5-dimethoxyphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]carbamate: Contains a carbamate group instead of a urea group.

Uniqueness: N-(2,5-dimethoxyphenyl)-N’-[2-(1H-imidazol-4-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-20-11-3-4-13(21-2)12(7-11)18-14(19)16-6-5-10-8-15-9-17-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,17)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEGBJQGBBMSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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